3-triethylsilyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-triethylsilyl-1H-quinolin-2-one is a derivative of quinolin-2-one, a compound known for its significant role in various chemical and pharmaceutical applications. The addition of the triethylsilyl group enhances its chemical properties, making it a valuable compound in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-triethylsilyl-1H-quinolin-2-one typically involves the functionalization of quinolin-2-one. One common method is the silylation of quinolin-2-one using triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
3-triethylsilyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolin-2-one derivatives.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the removal of the triethylsilyl group.
Major Products Formed
The major products formed from these reactions include various quinolin-2-one derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
3-triethylsilyl-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Quinolin-2-one derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 3-triethylsilyl-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triethylsilyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach its target more effectively. Once inside the cell, the compound can interact with its target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-one: The parent compound, which lacks the triethylsilyl group.
3-trimethylsilyl-1H-quinolin-2-one: A similar compound with a trimethylsilyl group instead of a triethylsilyl group.
3-tert-butyldimethylsilyl-1H-quinolin-2-one: Another derivative with a tert-butyldimethylsilyl group.
Uniqueness
The presence of the triethylsilyl group in 3-triethylsilyl-1H-quinolin-2-one provides unique properties, such as increased lipophilicity and enhanced stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
647836-40-6 |
---|---|
Molecular Formula |
C15H21NOSi |
Molecular Weight |
259.42 g/mol |
IUPAC Name |
3-triethylsilyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H21NOSi/c1-4-18(5-2,6-3)14-11-12-9-7-8-10-13(12)16-15(14)17/h7-11H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
YWMDLTYHAWUVPM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.